N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE is a complex organic compound that features both benzimidazole and benzotriazine moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. Benzimidazole derivatives are widely recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . Benzotriazine derivatives, on the other hand, are known for their applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1-(1H-benzimidazol-2-yl)-2-phenylethanone with 4-oxo-1,2,3-benzotriazine-3(4H)-ylpropanoic acid under acidic or basic conditions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole or benzotriazine derivatives.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The benzotriazine moiety may enhance these effects by stabilizing the compound and increasing its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole.
Benzotriazine Derivatives: Compounds like 4-oxo-1,2,3-benzotriazine and 4-amino-1,2,3-benzotriazine.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE is unique due to the combination of benzimidazole and benzotriazine moieties in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H22N6O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C25H22N6O2/c32-23(14-15-31-25(33)18-10-4-5-11-19(18)29-30-31)26-22(16-17-8-2-1-3-9-17)24-27-20-12-6-7-13-21(20)28-24/h1-13,22H,14-16H2,(H,26,32)(H,27,28) |
InChI Key |
YECSDSKOMSDYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.